4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
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Overview
Description
4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that contains a thiazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, and the process is efficient, yielding the desired thiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Hantzsch synthesis process. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the yield and purity of the product. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-ylmethyltriphenylphosphonium bromide
- 4-(fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole
Uniqueness
4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is unique due to its specific structural features, such as the combination of a thiazole ring with a pyrimidine ring and the presence of a fluorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4S/c1-8-12(11-6-7-17-14(16)19-11)20-13(18-8)9-2-4-10(15)5-3-9/h2-7H,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCYCYMPOJZGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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